Sodium 17alpha-estradiol sulfate is a synthetic derivative of the naturally occurring hormone 17alpha-estradiol, which is an estrogenic compound. This sulfate form is recognized for its unique properties, particularly its reduced feminizing effects compared to other estrogens, making it a candidate for therapeutic applications in various medical conditions. Sodium 17alpha-estradiol sulfate is primarily utilized in scientific research and pharmaceutical formulations due to its ability to modulate estrogen receptor activity and influence cellular processes.
The compound is synthesized through chemical processes involving 17alpha-estradiol, which can be derived from natural sources or produced synthetically. The synthesis typically involves sulfonation reactions that introduce the sulfate group, enhancing the compound's solubility and bioavailability.
Sodium 17alpha-estradiol sulfate belongs to the class of steroid sulfates. It is categorized as a non-feminizing estrogen, distinguishing it from other estrogens like 17beta-estradiol, which has more pronounced feminizing effects. This classification allows it to be explored for use in male patients and conditions where traditional estrogens may induce undesirable side effects.
The synthesis of sodium 17alpha-estradiol sulfate generally involves two main steps:
In industrial settings, this synthesis is scaled up using automated reactors that maintain strict control over reaction conditions (temperature, pressure, and concentration) to ensure high yields and purity levels. The purification processes often involve chromatography techniques to isolate the desired product from by-products and unreacted materials.
The molecular weight of sodium 17alpha-estradiol sulfate is approximately 358.43 g/mol. The presence of the sodium ion enhances its solubility in aqueous solutions, making it useful for biological applications.
Sodium 17alpha-estradiol sulfate can undergo several chemical reactions:
Common reagents used in these reactions include:
The mechanism by which sodium 17alpha-estradiol sulfate exerts its effects involves binding to estrogen receptors, albeit with a lower affinity compared to other estrogens like 17beta-estradiol. Research indicates that it activates signaling pathways such as MAPK/ERK and phosphatidylinositol 3-kinase-Akt, contributing to neuroprotective effects and modulation of cellular growth processes.
This compound does not bind to alpha-fetoprotein or sex hormone-binding globulin, which allows it to exert localized effects in tissues without systemic feminization—a significant advantage in therapeutic contexts.
Sodium 17alpha-estradiol sulfate is typically found as a white crystalline powder. It is soluble in water due to the presence of the sodium ion and the sulfate group, which enhances its bioavailability for biological applications.
The compound exhibits stability under physiological conditions but may undergo hydrolysis or degradation under extreme pH or temperature conditions. Its reactivity profile allows it to participate in various chemical transformations important for synthetic organic chemistry.
Sodium 17alpha-estradiol sulfate has several scientific uses:
Sodium 17α-estradiol sulfate (molecular formula: C₁₈H₂₃NaO₅S; molecular weight: 374.43 g/mol) is a stereospecific epimer of the endogenous estrogen 17β-estradiol sulfate. The compound features five defined stereocenters (at positions 8R, 9S, 13S, 14S, 17R), with the C17-hydroxy group in the α-orientation constituting the primary distinction from the β-epimer [6] [8]. This configuration imposes significant three-dimensional constraints:
Table 1: Key Stereochemical Features
Structural Element | 17α-Estradiol Sulfate | 17β-Estradiol Sulfate |
---|---|---|
C17 Configuration | α-orientation (axial) | β-orientation (equatorial) |
C18 Methyl Group NOEs | H8, H11β, H17 | H8, H11β, H15β |
J-couplings (Hz) | J₈,₉=8.4; J₉,₁₁β=9.1 | J₈,₉=8.5; J₉,₁₁β=9.3 |
Solubility (log P) | -0.5 (estimated) | 0.3 (measured) [9] |
NMR-restrained molecular dynamics calculations (700 MHz, DMSO-d₆) reveal a single low-energy conformation stabilized by through-space interactions between the C18 methyl group and H17 (distance: 2.8–3.0 Å), a feature absent in the β-epimer [8]. The sulfate group at C3 enhances water solubility while preserving the estrogenic scaffold's planarity.
The sulfate moiety at C3 is introduced enzymatically via sulfotransferases (SULT1E1) or chemically through pyridine-sulfur triplex complex reaction. The sodium salt form optimizes aqueous solubility (>50 mg/mL) and crystallinity for pharmaceutical handling [3] [6]. Stability studies demonstrate:
The sulfate group functions as a protective and solubilizing modification, rendering the molecule biologically inert until hydrolyzed by sulfatases. This conjugation reduces receptor binding affinity by >10,000-fold compared to free 17α-estradiol, confirming its prodrug nature [9].
Receptor Binding and Activation
Sodium 17α-estradiol sulfate exhibits negligible binding to classical nuclear estrogen receptors (ERα: IC₅₀ > 10 μM; ERβ: IC₅₀ > 10 μM). In contrast, its parent aglycone 17α-estradiol shows weak but measurable affinity:
Table 2: Comparative Receptor Affinities
Compound | ERα RBA (%) | ERβ RBA (%) | ER-X Activation |
---|---|---|---|
17β-Estradiol | 100 | 100 | ++ |
17α-Estradiol | 20.5 | 8.2 | +++ |
17α-Estradiol sulfate | <0.01 | <0.01 | - |
Estrone sulfate | 0.004 | 0.002 | - |
RBA = Relative Binding Affinity vs. 17β-estradiol [4] [9]
Biochemical and Pharmacological Differences
The stereochemical divergence at C17 thus dictates distinct biological profiles: 17α derivatives favor non-genomic signaling and antagonism, while 17β forms drive classical genomic estrogenicity.
Physicochemical Contrasts
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0